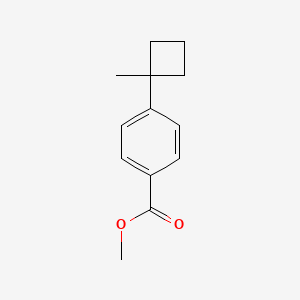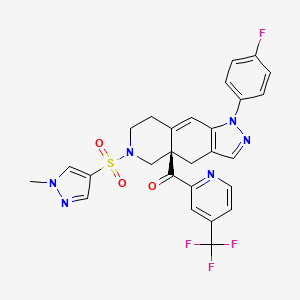
Methyl 4-(1-methylcyclobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-methylcyclobutyl)benzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a methylcyclobutyl group at the para position and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-methylcyclobutyl)benzoate typically involves the esterification of 4-(1-methylcyclobutyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methylcyclobutyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(1-methylcyclobutyl)benzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: 4-(1-methylcyclobutyl)benzoic acid and methanol.
Reduction: 4-(1-methylcyclobutyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(1-methylcyclobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-methylcyclobutyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which may exert its effects through various molecular pathways.
Comparison with Similar Compounds
Methyl 4-(1-methylcyclobutyl)benzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: Lacks the methylcyclobutyl group, making it less sterically hindered.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Propyl benzoate: Longer alkyl chain compared to methyl benzoate.
The presence of the methylcyclobutyl group in this compound imparts unique steric and electronic properties, making it distinct from these similar compounds.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 4-(1-methylcyclobutyl)benzoate |
InChI |
InChI=1S/C13H16O2/c1-13(8-3-9-13)11-6-4-10(5-7-11)12(14)15-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
CRRGNPBWVOMHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















